molecular formula C10H8Br3FO3 B15480879 5-Bromo-6-[dibromo(fluoro)methyl]hexahydro-4,7-methano-2-benzofuran-1,3-dione CAS No. 21902-82-9

5-Bromo-6-[dibromo(fluoro)methyl]hexahydro-4,7-methano-2-benzofuran-1,3-dione

Cat. No.: B15480879
CAS No.: 21902-82-9
M. Wt: 434.88 g/mol
InChI Key: FEXCAFDEWQGXII-UHFFFAOYSA-N
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Description

5-Bromo-6-[dibromo(fluoro)methyl]hexahydro-4,7-methano-2-benzofuran-1,3-dione is a highly substituted bicyclic compound characterized by a hexahydro-4,7-methano-benzofuran core. Its structure includes bromine, fluorine, and dibromomethyl substituents, which contribute to its unique electronic and steric properties.

Properties

CAS No.

21902-82-9

Molecular Formula

C10H8Br3FO3

Molecular Weight

434.88 g/mol

IUPAC Name

8-bromo-9-[dibromo(fluoro)methyl]-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C10H8Br3FO3/c11-7-3-1-2(6(7)10(12,13)14)4-5(3)9(16)17-8(4)15/h2-7H,1H2

InChI Key

FEXCAFDEWQGXII-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2C(F)(Br)Br)Br)C(=O)OC3=O

Origin of Product

United States

Biological Activity

5-Bromo-6-[dibromo(fluoro)methyl]hexahydro-4,7-methano-2-benzofuran-1,3-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological profiles, supported by relevant research findings and data.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H10Br3O2
  • Molecular Weight : 352.89 g/mol
  • Density : 1.498 g/cm³
  • Boiling Point : 265°C at 760 mmHg
  • Flash Point : 104.9°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically:

  • Cell Line Studies : In vitro studies evaluated the compound against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) using the MTT assay protocol. The results demonstrated significant cytotoxicity with calculated IC50 values indicating effective inhibition of cell growth at nanomolar concentrations .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions are believed to disrupt signaling pathways critical for tumor growth and survival .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Screening Results : In a study assessing various benzofuran derivatives, compounds similar to this compound displayed significant antibacterial activity against a range of pathogens. The structure-activity relationship (SAR) analysis indicated that halogen substitutions enhance antimicrobial potency .

Case Studies and Research Findings

StudyBiological ActivityFindings
AnticancerSignificant cytotoxicity against A-549 and HeLa cell lines with promising IC50 values.
AntimicrobialExhibited strong antibacterial activity; structure modifications improved efficacy.
In vitro studiesIdentified as a potent inhibitor of cancer cell growth through molecular docking analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity and halogenation pattern invite comparisons with other benzofuran-dione derivatives and halogenated bicyclic systems. Below is an analysis based on substituent effects, synthetic pathways, and reactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Reactivity/Applications
5-Bromo-6-[dibromo(fluoro)methyl]hexahydro-4,7-methano-2-benzofuran-1,3-dione Hexahydro-4,7-methano-benzofuran-dione Br, F, CBr2F Potential electrophilic reactivity due to electron-withdrawing halogens; limited synthetic data
5-(4-Bromo-6-hydroxybenzofuran-3-yl)benzene-1,3-diol (Compound 14) Benzofuran-dione Br, hydroxyl, phenyl Intermediate in natural product synthesis; demethylation reactions
4-Bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran (Compound 13) Benzofuran Br, methoxy, dimethoxyphenyl Demethylation precursor; used in phenolic derivative synthesis

Key Findings:

Substituent Effects: The target compound’s dibromo(fluoro)methyl group introduces significant steric hindrance and electron-withdrawing effects compared to simpler brominated analogs like Compound 13. This likely reduces its nucleophilic reactivity but enhances stability toward electrophilic substitution. Methano-bridge: The hexahydro-4,7-methano framework imposes conformational rigidity, distinguishing it from planar benzofuran systems (e.g., Compound 14).

However, the methano bridge complicates ring-forming steps compared to non-bridged benzofurans .

Reactivity :

  • Unlike Compound 14, which undergoes hydroxylation and demethylation (as shown in ), the target compound’s halogenated methyl group is expected to resist such transformations, favoring instead halogen displacement or elimination under harsh conditions.

Q & A

Q. Basic Research Focus

  • X-ray diffraction : Resolve stereochemistry and confirm hexahydro-4,7-methano bridge geometry, as seen in related benzofuran derivatives .
  • NMR/FTIR : Track bromine/fluorine substitution patterns (e.g., 19F^{19}\text{F} NMR for fluoromethyl groups) and carbonyl stretching frequencies (~1,750 cm1^{-1}) .

How should researchers address contradictions in reported reaction yields or selectivity?

Q. Advanced Research Focus

  • Data reconciliation : Apply multivariate analysis to isolate variables (e.g., trace moisture degrading fluoromethyl intermediates).
  • Feedback loops : Integrate experimental results with computational models to refine reaction mechanisms (e.g., competing halogenation pathways) .
  • Reproducibility checks : Standardize equipment calibration and reagent purity thresholds across labs .

What computational tools are effective for modeling non-covalent interactions in this compound’s crystal structure?

Q. Advanced Research Focus

  • Halogen bonding : Use software like Gaussian or ORCA to calculate Br···O/F interactions (3.3–3.5 Å distances), critical for stabilizing supramolecular assemblies .
  • π-π stacking : Simulate aromatic interactions between methano-benzofuran cores and adjacent rings using molecular dynamics .

What methodologies validate the environmental stability of this compound under varying pH and temperature?

Q. Basic Research Focus

  • Accelerated degradation studies : Expose the compound to UV light, acidic/basic buffers, and elevated temperatures (40–80°C).
  • Analytical monitoring : Employ HPLC-MS to detect decomposition products (e.g., debromination or lactone ring hydrolysis) .

How can kinetic studies elucidate mechanistic pathways for fluoromethyl group incorporation?

Q. Advanced Research Focus

  • Rate profiling : Monitor intermediate formation via in-situ FTIR or stopped-flow techniques.
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled carbonyl groups to trace cycloaddition steps .

What advanced separation techniques improve isolation of diastereomers in this compound?

Q. Advanced Research Focus

  • Chiral chromatography : Utilize amylose-based columns with polar organic modifiers (e.g., ethanol/hexane).
  • Membrane technologies : Apply nanofiltration to separate brominated byproducts based on molecular weight .

How do steric and electronic effects influence reactivity in multi-halogenated benzofuran systems?

Q. Advanced Research Focus

  • Steric maps : Generate 3D electrostatic potential surfaces to identify hindered sites (e.g., dibromo-methyl groups slowing nucleophilic attacks) .
  • Hammett correlations : Quantify electron-withdrawing effects of bromine/fluorine on carbonyl reactivity .

What collaborative frameworks enhance interdisciplinary research on this compound?

Q. Basic Research Focus

  • Cross-disciplinary teams : Integrate synthetic chemists, computational modelers, and crystallographers for holistic mechanistic insights .
  • Data sharing : Use cloud-based platforms compliant with FAIR principles to standardize reaction datasets .

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